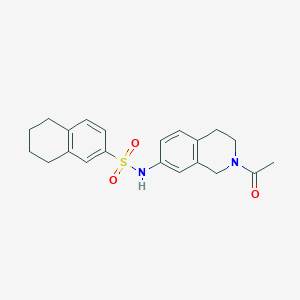
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N2O3S with a molecular weight of 384.5 g/mol. The compound features a tetrahydroisoquinoline core combined with a sulfonamide group and a naphthalene moiety, which contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O3S |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 955748-05-7 |
Antitumor Activity
Research has indicated that compounds within the tetrahydroisoquinoline class exhibit significant antitumor properties. For instance, a study evaluating various derivatives demonstrated that certain analogs exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent. Specifically:
- Compound 32 : IC50 = 2.5 µg/mL
- Compound 25 : IC50 = 3 µg/mL
- Doxorubicin : IC50 = 37.5 µg/mL
These findings suggest that this compound may possess similar or enhanced antitumor efficacy compared to established treatments .
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival. The sulfonamide group may enhance binding affinity to these targets, leading to inhibition of critical signaling pathways associated with tumor growth.
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines. These studies consistently show a dose-dependent response in cell viability reduction.
-
Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have revealed that modifications in the naphthalene and sulfonamide moieties can significantly influence biological activity. For example:
- Substitution patterns on the naphthalene ring can enhance lipophilicity and cellular uptake.
- Variations in the sulfonamide group can modulate inhibitory activity against specific enzymes.
- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic properties for this compound, including improved solubility and bioavailability compared to other tetrahydroisoquinoline derivatives .
属性
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15(24)23-11-10-17-6-8-20(12-19(17)14-23)22-27(25,26)21-9-7-16-4-2-3-5-18(16)13-21/h6-9,12-13,22H,2-5,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDGCUCMGPZUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













